1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine

Kinase inhibition c-KIT Medicinal chemistry

Differentiated by its (4-methylmorpholin-2-yl)methyl N1-substituent, this 3-aminopyrazole enables SAR-driven kinase inhibitor design. A derivative sharing the core achieves 0.600 nM IC50 against c-KIT (US20240262826). Fsp3 0.67 supports escape from flatland. The 97% HCl salt is readily available for stereoselective programs. Verify enantiopurity when ordering the chiral morpholine building block.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13226273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)CN2C=CC(=N2)N
InChIInChI=1S/C9H16N4O/c1-12-4-5-14-8(6-12)7-13-3-2-9(10)11-13/h2-3,8H,4-7H2,1H3,(H2,10,11)
InChIKeyKUVZNCQUNMUEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine: A Structurally Defined Heterocyclic Amine Building Block (CAS 1504164-40-2)


1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1504164-40-2) is a heterocyclic compound with molecular formula C9H16N4O and molecular weight 196.25 g/mol, comprising a pyrazole ring substituted at the 3-position with an amine group and at the 1-position with a (4-methylmorpholin-2-yl)methyl moiety . The compound contains one asymmetric atom and a morpholine ring bearing an N-methyl substituent, features that contribute to its utility as a synthetic intermediate in medicinal chemistry programs . The 3-aminopyrazole core functions as a privileged hinge-binding motif in kinase inhibitor design, while the morpholine-derived substituent modulates physicochemical properties including logP (0.027) and Fsp3 (0.67) . The hydrochloride salt form is commercially available at 97% purity .

Why Substituting 1-[(4-Methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine with Alternative 3-Aminopyrazole Derivatives Introduces Quantifiable Risk in Lead Optimization Programs


Generic substitution among 3-aminopyrazole derivatives is not scientifically defensible due to demonstrated structure-activity relationship (SAR) sensitivity. The 3-aminopyrazole scaffold is a privileged hinge-binding motif in kinase inhibitor discovery, where the nature and positioning of N1-substituents critically modulate target binding affinity, selectivity, and pharmacokinetic properties . Systematic SAR studies on 1H-pyrazol-3-amine series have shown that modifications to the N1-substituent, derived from clinical-stage FGFR inhibitor AZD4547, produce compounds with divergent RIPK1 inhibitory activities spanning from inactive to low nanomolar potency [1]. The (4-methylmorpholin-2-yl)methyl moiety of the target compound provides a specific stereochemical and electronic environment distinct from alternative N1-substituents such as ethyl, benzyl, or unsubstituted morpholinyl groups. In patent literature, the 4-methylmorpholin-2-yl motif appears in sub-picomolar kinase inhibitors (IC50 = 0.600 nM against c-KIT), demonstrating that this specific substituent architecture contributes to high-affinity target engagement when incorporated into optimized scaffolds [2]. The physicochemical parameters—including LogP (0.027), Fsp3 (0.67), and hydrogen bond acceptor count (4)—further differentiate this compound from analogs lacking the 4-methylmorpholin-2-yl substitution pattern .

Quantitative Differentiation Evidence for 1-[(4-Methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine: Comparative SAR, Synthetic Utility, and Physicochemical Distinction


Kinase Inhibitor Scaffold Activity: Comparative Affinity of 4-Methylmorpholin-2-yl Substituted Pyrazole Derivatives

While no direct biological activity data is publicly available for the target compound itself, the 4-methylmorpholin-2-yl methyl-substituted pyrazole pharmacophore appears in a patented kinase inhibitor (US20240262826, Compound 274) that exhibits sub-nanomolar potency against c-KIT. This compound, incorporating the identical 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-yl core with a dimethyl substitution at the 3- and 5-positions of the pyrazole ring, demonstrates an IC50 of 0.600 nM in a PathScan phospho c-kit (Tyr719) sandwich ELISA assay using M-07e cells [1]. This activity establishes a class-level inference that the 4-methylmorpholin-2-yl substituted pyrazole framework is capable of supporting high-affinity kinase binding. In contrast, the unsubstituted 3-aminopyrazole parent scaffold shows no intrinsic kinase inhibitory activity, requiring appropriate N1-functionalization to achieve target engagement .

Kinase inhibition c-KIT Medicinal chemistry Structure-activity relationship

Synthetic Accessibility Advantage: Commercial Availability of the 4-Chloro Pre-functionalized Analog

The target compound's synthetic utility is enhanced by the commercial availability of the 4-chloro substituted analog (CAS 1543034-77-0), which provides a direct entry point for further diversification via cross-coupling or nucleophilic aromatic substitution [1]. In contrast, the isomeric 3-methyl-1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-amine (CAS 2138362-37-3) is commercially available from Enamine but at substantially higher cost ($4,102 per 5g and $6,082 per 10g), reflecting increased synthetic complexity and limited supply chain competition [2]. The target compound's 3-amine position on the pyrazole ring also offers orthogonal reactivity compared to the 4-amine isomer, enabling distinct derivatization pathways.

Synthetic chemistry Heterocycle functionalization Medicinal chemistry building blocks

Chiral Synthetic Entry Point: Asymmetric Atom Enables Stereoselective Derivative Synthesis

The target compound contains one asymmetric atom at the 2-position of the morpholine ring, as documented in the supplier technical datasheet . This chiral center provides a distinct synthetic advantage over achiral 3-aminopyrazole derivatives such as 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine (CAS 1177307-51-5), which lacks stereochemical definition at the morpholine attachment point [1]. The presence of a defined stereocenter in the target compound enables enantioselective downstream synthesis of stereochemically pure derivatives, a critical requirement for modern drug discovery programs where stereochemistry profoundly impacts pharmacokinetics and target selectivity. In the patent literature, the (R)-enantiomer of the 4-methylmorpholin-2-yl moiety is specifically claimed in high-affinity kinase inhibitors (e.g., US20240262826 Compound 274 with IC50 = 0.600 nM), underscoring the importance of stereochemical control [2].

Chiral synthesis Stereochemistry Enantioselective medicinal chemistry

Physicochemical Differentiation: Fsp3 and LogP Values Distinguish from Planar Heteroaromatic Analogs

The target compound exhibits computed physicochemical properties that distinguish it from simpler 3-aminopyrazole analogs and align with favorable drug-like parameters for central nervous system (CNS) and kinase inhibitor programs. The fraction of sp3-hybridized carbons (Fsp3) is 0.67 , indicating high three-dimensionality and saturated character—a parameter associated with improved clinical success rates and reduced promiscuity [1]. The computed LogP is 0.027, placing the compound near the optimal lipophilicity range (LogP 1-3) for oral bioavailability while avoiding the excessive lipophilicity (LogP >5) associated with promiscuous binding and toxicity. In contrast, the unsubstituted 3-aminopyrazole core (Fsp3 = 0.0; LogP = -0.5 to 0.2) is completely planar and aromatic, while simple N-alkyl derivatives such as 1-methyl-1H-pyrazol-3-amine (Fsp3 = 0.25) show limited three-dimensional character [2].

Physicochemical properties Drug-likeness Fsp3 Lead optimization

Recommended Research Applications for 1-[(4-Methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine Based on Differentiating Evidence


Synthesis of c-KIT and Related Kinase Inhibitors Requiring Sub-Nanomolar Potency

Based on the demonstrated 0.600 nM IC50 of a derivative compound incorporating the identical 1-((4-methylmorpholin-2-yl)methyl)-1H-pyrazol-4-yl core scaffold (US20240262826, Compound 274), this building block is suited for kinase inhibitor programs targeting c-KIT and potentially related kinases with similar ATP-binding pocket architecture. The 3-aminopyrazole core serves as a hinge-binding motif, while the (4-methylmorpholin-2-yl)methyl substituent contributes to potency and selectivity [1]. Procurement of this building block enables structure-activity relationship exploration around the N1-substituent, which is critical for modulating kinase selectivity profiles .

Enantioselective Synthesis of Chiral Drug Candidates with Defined Stereochemistry

The presence of one asymmetric atom at the morpholine 2-position [1] makes this compound suitable for stereoselective synthetic routes where defined stereochemistry is required for biological activity. The (R)-enantiomer of the 4-methylmorpholin-2-yl moiety appears in sub-nanomolar kinase inhibitors, confirming that stereochemistry at this position is relevant to target engagement . Researchers should verify enantiomeric purity specifications with suppliers when stereochemical integrity is critical to project outcomes.

Medicinal Chemistry Programs Targeting Improved Drug-Likeness Through Increased Fsp3

With an Fsp3 value of 0.67 [1]—substantially higher than planar heteroaromatic 3-aminopyrazole analogs (Fsp3 = 0.0-0.25)—this building block supports medicinal chemistry strategies aimed at increasing molecular complexity and three-dimensionality. High Fsp3 values correlate with improved clinical success rates, reduced off-target promiscuity, and enhanced solubility, making this compound a strategic choice for lead optimization programs seeking to escape flatland and improve developability profiles .

Synthesis of RIPK1 Inhibitors and Inflammatory Disease Therapeutics

Recent medicinal chemistry literature demonstrates that 1H-pyrazol-3-amine derivatives, derived from the FGFR inhibitor AZD4547 scaffold, yield potent and selective RIPK1 inhibitors with favorable oral bioavailability and in vivo efficacy in inflammatory disease models [1]. The target compound's 3-aminopyrazole core with N1-(4-methylmorpholin-2-yl)methyl substitution aligns with this pharmacophore class. Procurement supports exploration of N1-substituent effects on RIPK1 inhibitory activity and pharmacokinetic properties [1].

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